Home > Products > Screening Compounds P112631 > ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate - 1794854-54-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate

Catalog Number: EVT-3014208
CAS Number: 1794854-54-8
Molecular Formula: C19H18F3NO4
Molecular Weight: 381.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607)

Compound Description: KR-67607 is a novel, selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor. [] Studies demonstrate its protective effects against benzalkonium chloride (BAC)-induced dry eye syndrome in rats. [] KR-67607 effectively reduces ocular surface damage, improves corneal thickness, prevents corneal basement membrane destruction, and suppresses pro-inflammatory cytokine expression. [] Furthermore, it decreases 4-hydroxynonenal expression while increasing antioxidant and mucus secretion in BAC-treated rat eyes. []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP)

Compound Description: FMPPP demonstrates anti-proliferative effects against prostate cancer cell lines DU145 and PC3. [] It induces autophagy, increases LC3-II expression, and suppresses SQSTM1/p62 expression. [] Mechanistically, FMPPP elevates ERK1/2 phosphorylation while inhibiting the mTOR pathway. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 acts as a potent P2X7 receptor antagonist. [] It displays robust receptor occupancy at low doses in rats, with an ED50 of 0.06 mg/kg. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Identified as a potent and selective P2X7 antagonist, compound 35 exhibits high receptor occupancy at low doses in rats, with an ED50 of 0.07 mg/kg. [] It demonstrates notable solubility and good tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders. []

4-[1-{[bis-(4-Methyl-phenyl)-methyl]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid (BCEAB)

Compound Description: BCEAB acts as a novel chymase inhibitor. [] In cardiomyopathic hamsters, BCEAB significantly reduces cardiac chymase activity, improves cardiac function (as indicated by +dP/dt and -dP/dt), and suppresses the expression of collagen I and III mRNA. [] Treatment with BCEAB also leads to a significant reduction in the fibrotic area within cardiac tissues. []

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl] propenamide (Compound 3)

Compound Description: Compound 3 is a potent dihydroorotate dehydrogenase (DHODH) inhibitor, exhibiting significant in vivo activity in rat and mouse models of delayed-type hypersensitivity. [] It demonstrates efficacy in rat and mouse collagen (II)-induced arthritis models, with ED50 values of 2 and 31 mg/kg, respectively. [] Compared to Leflunomide, its parent compound, Compound 3 has a shorter half-life in humans. []

Properties

CAS Number

1794854-54-8

Product Name

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethoxybenzoate

Molecular Formula

C19H18F3NO4

Molecular Weight

381.351

InChI

InChI=1S/C19H18F3NO4/c1-2-26-15-9-7-13(8-10-15)18(25)27-12-17(24)23-11-14-5-3-4-6-16(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)

InChI Key

XFQIVGSEKQAZQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.